molecular formula C13H18N2OS B2424034 4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine CAS No. 2202504-66-1

4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine

Cat. No.: B2424034
CAS No.: 2202504-66-1
M. Wt: 250.36
InChI Key: VOELKZOQWZBKRJ-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine is a chemical compound with the molecular formula C13H18N2OS and a molecular weight of 250.36 g/mol. This compound is characterized by a pyrimidine ring substituted with a cyclobutyl group and a thian-4-yloxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in a substitution reaction.

    Attachment of the Thian-4-yloxy Group: The thian-4-yloxy group can be attached through an etherification reaction using thian-4-ol and an appropriate leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclobutyl-6-(thian-4-yloxy)thiazole
  • 4-Cyclobutyl-6-(thian-4-yloxy)benzene
  • 4-Cyclobutyl-6-(thian-4-yloxy)quinoline

Uniqueness

4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific research and industrial applications.

Biological Activity

4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclobutyl group and a thian-4-yloxy substituent attached to a pyrimidine ring. This configuration is hypothesized to influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that pyrimidine derivatives can exhibit significant anticancer activity. For instance, analogs of pyrimidine have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. One study reported that certain pyrimidine analogs demonstrated IC50 values ranging from 1.1 nM to 4.4 nM against various human cancer cell lines, indicating potent antiproliferative effects . Although specific data on this compound is limited, its structural similarities to other active pyrimidine derivatives suggest potential anticancer activity.

The mechanism by which pyrimidine derivatives exert their biological effects often involves the inhibition of key enzymes or pathways in cancer cells. For example, some compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . It is plausible that this compound may operate through similar mechanisms, although further research is necessary to elucidate its specific interactions.

Case Studies

  • Cell Proliferation Inhibition : A study involving the synthesis of novel pyrimidine analogs demonstrated significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells. The compounds evaluated showed promising results in vitro, suggesting that modifications in the pyrimidine structure can enhance biological activity .
  • Antimicrobial Activity : Another investigation into pyrimidine derivatives revealed that many exhibited antimicrobial properties, with some compounds demonstrating broad-spectrum activity against various pathogens. The presence of specific functional groups in the pyrimidine structure was linked to increased antimicrobial efficacy .

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50 Values (nM)Target Cells / Organisms
AnticancerPyrimidine Analog1.1 - 4.4Human Cancer Cell Lines
AntimicrobialVarious PyrimidinesVariesBacterial and Fungal Pathogens
Enzyme InhibitionThymidine Kinase InhibitorNot specified

Properties

IUPAC Name

4-cyclobutyl-6-(thian-4-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-2-10(3-1)12-8-13(15-9-14-12)16-11-4-6-17-7-5-11/h8-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOELKZOQWZBKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OC3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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